molecular formula C20H14Cl2N2S3 B12042149 2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole CAS No. 476484-10-3

2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole

Katalognummer: B12042149
CAS-Nummer: 476484-10-3
Molekulargewicht: 449.4 g/mol
InChI-Schlüssel: NSMSUVWLEVAZIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of dichlorobenzyl and naphthalenylmethyl groups attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium thiolate to form the corresponding thiol derivative. This intermediate is then reacted with 5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl and naphthalenylmethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazole: Lacks the naphthalenylmethyl group.

    5-((Naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole: Lacks the dichlorobenzyl group.

    2-((2,6-Dichlorobenzyl)thio)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of the naphthalenylmethyl group.

Uniqueness

The presence of both dichlorobenzyl and naphthalenylmethyl groups in 2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

476484-10-3

Molekularformel

C20H14Cl2N2S3

Molekulargewicht

449.4 g/mol

IUPAC-Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C20H14Cl2N2S3/c21-17-9-4-10-18(22)16(17)12-26-20-24-23-19(27-20)25-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10H,11-12H2

InChI-Schlüssel

NSMSUVWLEVAZIF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=C(C=CC=C4Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.